

Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-formylbenzonitrile

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Compound of Interest

Compound Name: 3-Bromo-5-formylbenzonitrile

Cat. No.: B592712

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and an experimental protocol for the synthesis of **3-Bromo-5-formylbenzonitrile**, a key intermediate in the development of various pharmaceutical compounds.

Spectroscopic Data

The comprehensive spectroscopic analysis of **3-Bromo-5-formylbenzonitrile** is essential for its unambiguous identification and quality control. The following tables summarize the key data obtained from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
10.05	s	1H, -CHO
8.41	t, J=1.5 Hz	1H, Ar-H
8.35	t, J=1.5 Hz	1H, Ar-H
8.17	t, J=1.5 Hz	1H, Ar-H

Solvent: CDCl_3

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
189.5	-CHO
139.0	Ar-C
138.2	Ar-C
135.5	Ar-C
132.1	Ar-C
123.0	Ar-C-Br
116.9	-CN
114.8	Ar-C

Solvent: CDCl_3

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
2234	$\text{C}\equiv\text{N}$ stretch
1705	$\text{C}=\text{O}$ stretch (aldehyde)
1590, 1565	$\text{C}=\text{C}$ stretch (aromatic)
890, 740	$\text{C}-\text{H}$ bend (aromatic)

Table 4: Mass Spectrometry (MS) Data

m/z	Assignment
208.9, 210.9	$[\text{M}, \text{M}+2]^+$ (presence of Br)

Experimental Protocols

The following section details a common and effective method for the synthesis of **3-Bromo-5-formylbenzonitrile**.

Synthesis of 3-Bromo-5-formylbenzonitrile from 3,5-Dibromobenzonitrile[1]

This procedure involves the selective monometalation of 3,5-dibromobenzonitrile followed by formylation.

Materials:

- 3,5-Dibromobenzonitrile
- Isopropylmagnesium chloride solution (2M in THF)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethylether
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

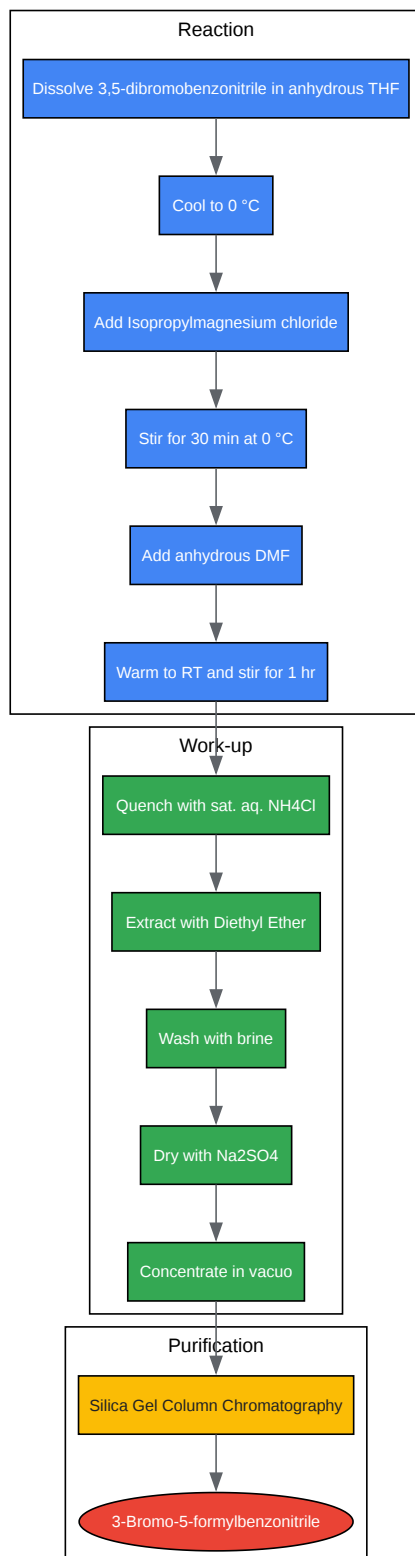
- A solution of 3,5-dibromobenzonitrile (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Isopropylmagnesium chloride solution (2M in THF, 1.2 eq) is added dropwise to the stirred solution at 0 °C.

- The reaction mixture is stirred at 0 °C for 30 minutes.
- Anhydrous DMF (3.0 eq) is added dropwise to the reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred for an additional 1 hour.
- The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The mixture is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford **3-Bromo-5-formylbenzonitrile**.

Visualizations

To further clarify the experimental process, a workflow diagram is provided below.

Synthesis of 3-Bromo-5-formylbenzonitrile

[Click to download full resolution via product page](#)Caption: Experimental workflow for the synthesis of **3-Bromo-5-formylbenzonitrile**.

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